molecular formula C7H7NO3S2 B1583435 N-Sulfinyl-p-toluenesulfonamide CAS No. 4104-47-6

N-Sulfinyl-p-toluenesulfonamide

Cat. No.: B1583435
CAS No.: 4104-47-6
M. Wt: 217.3 g/mol
InChI Key: VKTSIMMJOIPMGE-UHFFFAOYSA-N
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Description

N-Sulfinyl-p-toluenesulfonamide is an organosulfur compound with the molecular formula C7H7NO3S2. It is known for its utility in organic synthesis, particularly in the preparation of sulfonamides and related compounds. This compound is characterized by the presence of a sulfinyl group (SO) attached to a p-toluenesulfonamide moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Sulfinyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonamide with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-Sulfinyl-p-toluenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Sulfinyl-p-toluenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the preparation of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which N-Sulfinyl-p-toluenesulfonamide exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: N-Sulfinyl-p-toluenesulfonamide is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives and functionalized compounds .

Properties

IUPAC Name

4-methyl-N-sulfinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTSIMMJOIPMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340242
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-47-6
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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